molecular formula C22H22N2O3S B6135572 N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

货号 B6135572
分子量: 394.5 g/mol
InChI 键: VYKBXPKHUQAPMU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, commonly known as BMS-986165, is a small molecule inhibitor that selectively targets TYK2, a member of the Janus kinase (JAK) family. JAKs play a crucial role in the signaling pathways that regulate immune responses, and their dysregulation has been implicated in various autoimmune disorders and inflammatory diseases. BMS-986165 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of psoriasis, lupus, and other autoimmune diseases.

作用机制

BMS-986165 selectively inhibits TYK2, which plays a key role in the signaling pathways of several cytokines involved in immune responses, including IL-12, IL-23, and type I interferons. By blocking TYK2, BMS-986165 reduces the production of pro-inflammatory cytokines and dampens the immune response, leading to a reduction in inflammation and disease symptoms.
Biochemical and physiological effects:
BMS-986165 has been shown to reduce inflammation and improve disease symptoms in preclinical models of inflammatory diseases. The compound has also been evaluated for its safety and tolerability in healthy volunteers and patients with psoriasis and lupus. In these studies, BMS-986165 was generally well-tolerated, with no serious adverse events reported.

实验室实验的优点和局限性

One of the main advantages of BMS-986165 is its selectivity for TYK2, which reduces the risk of off-target effects and improves the safety profile of the compound. However, the selectivity of BMS-986165 may also limit its efficacy in certain disease indications where other N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide family members play a more prominent role. In addition, the pharmacokinetics and pharmacodynamics of BMS-986165 may vary depending on the disease indication and patient population, which could impact the optimal dosing regimen.

未来方向

BMS-986165 represents a promising new approach for the treatment of autoimmune diseases and inflammatory disorders. Future research should focus on evaluating the efficacy and safety of BMS-986165 in clinical trials, as well as exploring its potential for combination therapy with other targeted therapies or immunomodulatory agents. In addition, further studies are needed to elucidate the molecular mechanisms of TYK2 inhibition by BMS-986165 and to identify biomarkers that can predict patient response to the compound.

合成方法

The synthesis of BMS-986165 involves several steps, starting with the reaction of 4-methylphenylboronic acid with benzylamine to form the corresponding boronic acid intermediate. This intermediate is then coupled with N-(phenylsulfonyl)glycine methyl ester to form the target compound. The synthesis has been optimized to produce high yields and purity of the final product.

科学研究应用

BMS-986165 has been extensively studied in preclinical models of inflammatory diseases, including psoriasis, rheumatoid arthritis, and lupus. In these models, BMS-986165 has been shown to reduce inflammation and improve disease symptoms. The compound has also been evaluated in vitro and in vivo for its selectivity and potency against TYK2 and other N~1~-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide family members.

属性

IUPAC Name

2-[N-(benzenesulfonyl)-4-methylanilino]-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S/c1-18-12-14-20(15-13-18)24(28(26,27)21-10-6-3-7-11-21)17-22(25)23-16-19-8-4-2-5-9-19/h2-15H,16-17H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKBXPKHUQAPMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。